Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈BrNO₂ and a molecular weight of 276.17 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the reaction of 7-azabicyclo[2.2.1]heptane with bromine in the presence of a solvent like dichloromethane. The resulting bromo compound is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bicyclic structure can be achieved using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
Substitution: Various substituted azabicycloheptane derivatives.
Reduction: De-brominated azabicycloheptane compounds.
Oxidation: Ketones or carboxylic acids derived from the azabicycloheptane structure.
Scientific Research Applications
Chemistry: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and structural features make it suitable for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-7-azabicyclo[221]heptane-7-carboxylate depends on its specific applicationThe compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Uniqueness: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to the position of the bromine atom and the tert-butyl ester group. These features influence its reactivity and make it distinct from other similar compounds. The specific arrangement of atoms in its structure allows for unique interactions in chemical reactions and biological systems .
Biological Activity
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (TBAB) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of TBAB, supported by relevant data and case studies.
Chemical Structure and Properties
TBAB has the molecular formula C11H18BrNO2 and a molecular weight of approximately 276.17 g/mol. The unique structural features include a bromine atom and a tert-butyl ester group, which contribute to its chemical versatility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H18BrNO2 |
Molecular Weight | 276.17 g/mol |
CAS Number | 1824357-11-0 |
Synthesis Methods
TBAB can be synthesized using various methods, including:
- Ring-closing metathesis : This method utilizes Grubbs' catalysts to introduce the bromine atom and the tert-butyl ester functionality in a single step, making it an efficient synthetic route.
Pharmacological Properties
Recent studies suggest that TBAB may possess significant pharmacological properties, particularly as an agonist for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes in the central nervous system (CNS). The compound's ability to activate alpha-7 nAChRs may provide symptomatic relief in diseases affecting the CNS .
Case Studies and Research Findings
- Agonistic Activity on nAChRs : TBAB has been investigated for its role as a precursor in developing full nAChR agonists. The activation of these receptors is linked to neuroprotective effects and cognitive enhancement, making TBAB a candidate for further research in neuropharmacology .
-
Comparative Studies : TBAB can be compared with other similar compounds to understand its unique reactivity and potential applications better. For instance:
Compound Name Structural Features Unique Aspects Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate Bromine at a different position Different reactivity due to substitution pattern Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Contains an oxygen atom Alters reactivity and chemical properties Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Contains an oxo group Distinct reactivity due to carbonyl presence - Potential Applications : The unique substitution pattern of TBAB enhances its utility as an intermediate in various chemical transformations, particularly in synthesizing pharmaceuticals aimed at treating CNS disorders .
Properties
IUPAC Name |
tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAXVAFLZHABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824357-11-0 |
Source
|
Record name | tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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